N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide
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Overview
Description
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide is a complex organic compound with a unique structure that includes a dimethylamino group, a morpholine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-dimethylaminophenyl)-N’-morpholin-4-ylbenzamide: Similar structure but lacks the dimethylphenyl group.
N-(3,5-dimethylphenyl)-N’-morpholin-4-ylbenzamide: Similar structure but lacks the dimethylamino group.
Uniqueness
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide is unique due to the presence of both the dimethylamino and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-9-11-31-12-10-28)19-5-7-21(8-6-19)27(3)4/h5-8,13-15,22H,9-12,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJKKZIZFMGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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